molecular formula C11H14N4O B13365959 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea

1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea

Cat. No.: B13365959
M. Wt: 218.26 g/mol
InChI Key: QRTWUGDVZHDWMO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydropyridine ring connected by a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea typically involves the reaction of a pyridine derivative with a tetrahydropyridine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be catalyzed by a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could yield a piperidine derivative.

Scientific Research Applications

1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)-3-(piperidin-2-yl)urea: Similar structure but with a fully saturated piperidine ring.

    1-(Pyridin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with two pyridine rings.

Uniqueness

1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is unique due to the presence of both a pyridine and a tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to its fully saturated or fully aromatic analogs.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-pyridin-4-yl-3-(1,2,3,6-tetrahydropyridin-2-yl)urea

InChI

InChI=1S/C11H14N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-2,4-5,7-8,10,13H,3,6H2,(H2,12,14,15,16)

InChI Key

QRTWUGDVZHDWMO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCNC1NC(=O)NC2=CC=NC=C2

Origin of Product

United States

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